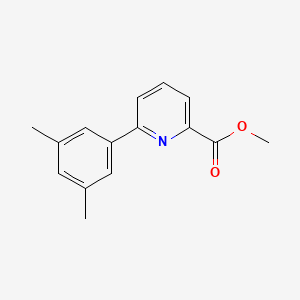

Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate

描述

属性

IUPAC Name |

methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10-7-11(2)9-12(8-10)13-5-4-6-14(16-13)15(17)18-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBZSEVBQICUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Suzuki Coupling Approach

One of the most established methods for preparing methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate derivatives involves a palladium-catalyzed Suzuki cross-coupling reaction between a halogenated pyridine-2-carboxylate derivative and 3,5-dimethylphenyl boronic acid.

- Step 1: Preparation of the halogenated pyridine-2-carboxylate, such as 6-bromo-pyridine-2-carboxylate methyl ester.

- Step 2: Suzuki coupling with 3,5-dimethylphenyl boronic acid using a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., sodium carbonate) in a solvent like tetrahydrofuran (THF).

- Step 3: Purification by extraction and column chromatography to isolate the target compound.

| Parameter | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium) |

| Base | Sodium carbonate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Reflux (approx. 65-80°C) |

| Reaction Time | ~5 hours |

| Work-up | Extraction with ethyl acetate, drying, concentration, and silica gel chromatography |

This method is adapted from a closely related synthesis of 3-amino-6-(3,5-dimethylphenyl) pyrazine-2-methane amide, which uses a similar Suzuki coupling strategy to introduce the 3,5-dimethylphenyl substituent onto a halogenated heterocycle.

Tandem Ring-Opening and Cyclization Using Acetylenic Esters

A more recent and chemoselective approach involves the use of acetylenic esters to promote tandem ring-opening of dienyl thiazolidin-4-ones followed by electrocyclization to yield functionalized pyridine-2-carboxylates, including methyl esters substituted at the 6-position with aryl groups.

- The reaction proceeds via a ring-opening of dienyl thiazolidin-4-ones promoted by acetylenic esters.

- Subsequent electrocyclization forms the pyridine ring with substitution at the 6-position.

- The method provides good to excellent yields and tolerates various aryl substituents, including 3,5-dimethylphenyl groups.

| Parameter | Details |

|---|---|

| Starting Material | Dienyl thiazolidin-4-one derivative |

| Promoter | Acetylenic ester (e.g., dimethyl acetylenedicarboxylate) |

| Solvent | Xylene or similar high-boiling solvent |

| Temperature | Elevated (~170°C) |

| Reaction Time | ~16 hours |

| Purification | Column chromatography |

This method is advantageous for its one-pot tandem reaction sequence and chemoselectivity, enabling the synthesis of this compound analogs without the need for pre-halogenated intermediates.

Esterification and Amidation Followed by Halogenation and Coupling (Indirect Route)

Another approach, illustrated in patent literature for related pyrazine derivatives, can be conceptually adapted for pyridine derivatives:

- Step 1: Esterification of pyridine-2-carboxylic acid derivatives to form methyl esters.

- Step 2: Amidation to introduce amide functionality if needed.

- Step 3: Halogenation at the 6-position (e.g., bromination).

- Step 4: Palladium-catalyzed cross-coupling with 3,5-dimethylphenyl boronic acid.

While this method is specifically reported for pyrazine derivatives, the analogous chemistry applies to pyridine systems due to structural similarity, offering a modular approach to functionalization.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Suzuki Coupling of 6-Bromo Ester | Halogenation → Suzuki coupling | High selectivity, well-established | Requires halogenated intermediate |

| Tandem Ring-Opening & Cyclization | Dienyl thiazolidin-4-one + acetylenic ester | One-pot, chemoselective, good yields | High temperature, longer reaction time |

| Esterification → Halogenation → Coupling | Multi-step with amidation optional | Modular, adaptable to derivatives | More steps, purification needed |

Research Findings and Yields

- Suzuki coupling reactions typically afford yields ranging from 60% to 80% for similar pyridine-2-carboxylate derivatives with aryl substituents.

- The tandem ring-opening and cyclization method reports yields of 70-90% for functionalized pyridine-2-carboxylates, indicating high efficiency and selectivity.

- Purification is commonly achieved by silica gel column chromatography, and product identity is confirmed by NMR and mass spectrometry.

化学反应分析

Types of Reactions:

Oxidation: Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols, forming amides or thioesters, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: 6-(3,5-dimethylphenyl)pyridine-2-carboxylic acid.

Reduction: 6-(3,5-dimethylphenyl)pyridine-2-methanol.

Substitution: 6-(3,5-dimethylphenyl)pyridine-2-carboxamide or 6-(3,5-dimethylphenyl)pyridine-2-thioester.

科学研究应用

Medicinal Chemistry

Antitumor Activity

Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate has been investigated for its antitumor properties. A related compound demonstrated significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) with minimal effects on non-tumorigenic cells. The compound's mechanism involved alterations in cell cycle progression, showing increased G0/G1 phase and decreased S phase in treated cells .

Case Study: Compound Efficacy

In a study assessing various derivatives of pyridine-2-carboxylates, one derivative exhibited a GI50 concentration of 13 μM against MDA-MB-231 cells. This study utilized assays such as trypan blue exclusion and bromodeoxyuridine incorporation to evaluate cell viability and proliferation . The promising results indicate that this compound or its derivatives could serve as potential candidates for further development in cancer therapeutics.

Agrochemicals

Synthesis of Intermediates

this compound serves as a key intermediate in the synthesis of various agrochemical compounds. Its derivatives have been utilized to create biologically active agents that target pests and diseases affecting crops. The synthesis often involves regioselective nucleophilic substitution reactions that enhance the yield of desired products .

Table 1: Agrochemical Applications of Pyridine Derivatives

| Compound Name | Application Area | Synthesis Method | Yield (%) |

|---|---|---|---|

| This compound | Pesticide Intermediate | Nucleophilic Substitution | 63% |

| 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid | Antifungal Agent | Regioselective Nucleophilic Substitution | 59% |

Material Science

Potential Use in Polymer Chemistry

Recent studies suggest that pyridine derivatives including this compound can be integrated into polymer matrices to enhance material properties. The incorporation of such compounds may improve thermal stability and mechanical strength due to their unique electronic properties .

作用机制

The mechanism of action of Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its pharmacological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

相似化合物的比较

Key Comparisons :

Insights : The addition of nitro and amide groups in Compound 11 introduces steric hindrance and hydrogen-bonding capacity, enabling applications in molecular self-assembly. In contrast, the simpler methyl and dimethylphenyl substituents in the target compound likely reduce conformational complexity and synthetic utility for advanced materials.

Structural Analog 2: Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate

Structure : This aliphatic ester () diverges significantly from pyridine-based analogs but shares the aromatic substitution motif:

- A linear octanoate chain with a ketone group.

- 3-trifluoromethylphenyl substituent.

Key Comparisons :

| Property | This compound | Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate |

|---|---|---|

| Backbone | Aromatic pyridine | Aliphatic octanoate chain |

| Substituent Effects | Electron-donating methyl groups enhance aromatic stability | Electron-withdrawing trifluoromethyl group increases hydrophobicity and metabolic resistance |

| Solubility | Likely moderate (polar pyridine vs. hydrophobic substituents) | Highly hydrophobic due to CF₃ and aliphatic chain |

| Applications | Unknown | Potential use in agrochemicals or lipid-based drug delivery |

Insights: The trifluoromethyl group in Ethyl 8-oxo-8-(3-trifluoromethylphenyl)octanoate enhances hydrophobicity and chemical stability, making it suitable for applications requiring prolonged environmental persistence. In contrast, the pyridine backbone of the target compound may favor coordination chemistry or catalysis.

生物活性

Methyl 6-(3,5-dimethylphenyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-(3,5-dimethylphenyl)pyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. This reaction yields the methyl ester, which can be further purified for biological testing.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antitumor Activity : Preliminary studies indicate that derivatives of pyridine-2-carboxylates demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .

- Mechanism of Action : The antitumor mechanism appears to involve interference with cell cycle progression. For example, treatment with certain derivatives has been shown to increase the G0/G1 phase population while decreasing the S phase in TNBC cells, suggesting an arrest in cell proliferation .

- Selectivity and Toxicity : Notably, these compounds exhibit low toxicity towards non-tumorigenic cells (e.g., MCF-12A), indicating a degree of selectivity that is desirable in anticancer agents .

Case Study 1: Antitumor Effects

In a study evaluating the antitumor effects of this compound derivatives, researchers found that at a concentration of 13 μM (GI50), significant reductions in cell viability were observed in MDA-MB-231 cells. Flow cytometry analysis revealed alterations in the cell cycle profile consistent with reduced proliferation .

| Compound | Cell Line | GI50 (μM) | Effect on Cell Cycle |

|---|---|---|---|

| 2e | MDA-MB-231 | 13 | Increased G0/G1 phase |

| Decreased S phase |

Case Study 2: In Vivo Efficacy

Further investigations using an in ovo chorioallantoic membrane (CAM) model demonstrated that this compound significantly reduced tumor size when applied to grafts containing MDA-MB-231 cells. This suggests potential for in vivo applications and warrants further exploration into its therapeutic efficacy .

Research Findings

Recent literature has expanded on the biological activity of pyridine derivatives:

- Antiproliferative Effects : A series of studies have confirmed that pyridine derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Selectivity Profiles : The selectivity index for these compounds indicates lower cytotoxicity towards healthy cells compared to cancerous cells, making them promising candidates for targeted cancer therapies .

- Potential for Combination Therapies : Given their mechanism of action involving cell cycle modulation, there is potential for these compounds to be used in combination with other chemotherapeutics to enhance overall efficacy .

常见问题

Q. How can kinetic studies improve understanding of hydrolysis pathways under physiological conditions?

- Methodological Answer : Conduct pH-dependent stability assays (pH 1–10, 37°C) with UV-Vis monitoring (λ = 260 nm for pyridine absorbance). Pseudo-first-order kinetics model degradation rates. Mass spectrometry identifies hydrolysis products (e.g., carboxylic acid derivatives). Compare with in silico predictions (molecular dynamics simulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。